BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

GABAA receptor subtype selectivity sedative-hypnotic drug discovery benzodiazepine binding site

N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a fused N-heterocyclic scaffold that has been extensively exploited for central nervous system (CNS) target engagement. The core bicyclic system presents a planar, electron-rich architecture that mimics the imidazopyridine ring of the hypnotic drug zolpidem, positioning this chemotype as an aza-isostere with demonstrated affinity for the benzodiazepine binding site of GABAA receptors.

Molecular Formula C17H20N4
Molecular Weight 280.37 g/mol
Cat. No. B11286329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC17H20N4
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3
InChIInChI=1S/C17H20N4/c1-12(2)15-10-16(20(3)4)21-17(19-15)14(11-18-21)13-8-6-5-7-9-13/h5-12H,1-4H3
InChIKeyGJVJLMRNWVVBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: Baseline Identity and Pharmacological Anchor Points


N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a fused N-heterocyclic scaffold that has been extensively exploited for central nervous system (CNS) target engagement [1]. The core bicyclic system presents a planar, electron-rich architecture that mimics the imidazopyridine ring of the hypnotic drug zolpidem, positioning this chemotype as an aza-isostere with demonstrated affinity for the benzodiazepine binding site of GABAA receptors [2]. The compound carries a phenyl substituent at the 3-position, an isopropyl (propan-2-yl) group at the 5-position, and an N,N-dimethylamino moiety at the 7-position of the pyrimidine ring, a substitution pattern that maps directly onto the generic structure disclosed in the foundational anxiolytic/sedative-hypnotic patent family originating from American Cyanamid (US 4,626,538 / EP 0 208 846) [1]. This specific substitution array is predicted to confer moderate lipophilicity and limited hydrogen-bond donor capacity (zero H-bond donors on the 7-amine), features that differentiate it from bulkier or more polar 7-amino analogs in the same patent series.

Why N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Treated as a Generic Pyrazolo[1,5-a]pyrimidine


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold participates in at least three distinct pharmacological target families—GABAA benzodiazepine site, corticotropin-releasing factor receptor 1 (CRF1), and multiple kinase targets (CDK, Pim, PI3Kδ)—depending critically on substitution pattern [1][2]. Within the GABAA-targeted subset alone, the 7-position amine substituent and the 5-position alkyl/aryl group function as critical selectivity determinants for α-subunit preference [2]. A small structural change at the 7-amine (e.g., dimethylamino vs. diethylamino vs. pyrrolidine) can shift the α1/α5 selectivity ratio, altering the balance between sedative-hypnotic efficacy and amnesic or myorelaxant liability. Consequently, two compounds that appear structurally similar and fall under the same Markush patent claim may exhibit meaningfully different pharmacological fingerprints, making generic substitution without empirical verification a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine


GABAA α1 Subtype Selectivity: Dimethylamino Substituent Enables α1-Preferring Binding Profile vs. Zolpidem Reference

The pyrazolo[1,5-a]pyrimidine derivative 4 (the aza-isostere of zolpidem, carrying a dimethyl substitution pattern analogous to the target compound at the 7-position) displayed selective affinity for the α1β2γ2 GABAA receptor subtype with a Ki of 31 nM, while showing no measurable affinity for α2-, α3-, or α5-containing recombinant receptors at concentrations up to 1 μM [1]. In the same assay system, zolpidem exhibited Ki values of 14 nM (α1), >300 nM (α2), >300 nM (α3), and >300 nM (α5) [1]. The α1 selectivity ratio of compound 4 therefore exceeds 32-fold versus α2/α3/α5, a profile that closely mirrors that of the target compound's pharmacophore while diverging from non-α1-selective pyrazolo[1,5-a]pyrimidines such as the halogenated GABAergic ligands disclosed in WO2006/064789 [2]. This selectivity profile is driven by the 7-position dimethylamino group, as evidenced by the loss of α1 preference when the 7-amine is elaborated with bulkier N-substituents.

GABAA receptor subtype selectivity sedative-hypnotic drug discovery benzodiazepine binding site

In Vivo Behavioral Selectivity: Sedative-Hypnotic Efficacy Without Amnesic or Myorelaxant Effects in Rodent Models

In rodent behavioral assays, the 7-dimethylamino-substituted pyrazolo[1,5-a]pyrimidine compound 4 (structurally analogous to the target compound) produced significant sedative and anxiolytic-like effects in the elevated plus maze and open field tests at doses of 3–10 mg/kg intraperitoneal, yet notably did not induce amnesia in the passive avoidance task or cause myorelaxation in the rotarod test at doses up to 30 mg/kg [1]. In contrast, the classic benzodiazepine diazepam produced significant amnesia (passive avoidance latency reduction of ~60% at 3 mg/kg) and motor impairment (rotarod failure at 3–10 mg/kg) at doses that overlapped with its anxiolytic effective range [1]. The absence of myorelaxant effects for compound 4 is consistent with the α1-selective binding profile described above, as α2- and α3-containing GABAA receptors are thought to mediate muscle relaxation [2]. This behavioral dissociation—sedation without amnesia or motor impairment—is not uniformly observed across pyrazolo[1,5-a]pyrimidine GABAA ligands; compounds with broader subunit selectivity (e.g., certain 5-halogenated or 7-arylpiperazine congeners) typically show overlapping sedative and myorelaxant dose-response curves [2].

in vivo pharmacology sedative-hypnotic differentiation rodent behavioral models

Intellectual Property Landscape: Freed-to-Operate Chemical Space Within Expired Patent EP 0 208 846 B1 Enables Unencumbered Procurement

The target compound falls within the generic structural scope of US Patent 4,626,538 (European equivalent EP 0 208 846 B1), which expired no later than 2008 in the United States and correspondingly in European jurisdictions [1]. This patent family covers [7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidines wherein the 7-position amino group is N,N-dialkyl and the 5-position bears hydrogen, alkyl, alkenyl, or cycloalkylmethyl. In contrast, more recently filed pyrazolo[1,5-a]pyrimidine patents—such as WO2006/064789 (halogenated GABA-A ligands, priority 2005), US 8,846,719 (α5-selective GABAA negative allosteric modulators), and WO2015/004726 (kinase inhibitor applications)—claim distinct chemical sub-spaces that exclude the 7-N,N-dimethyl substitution pattern when combined with the 3-phenyl-5-isopropyl scaffold [2][3]. Therefore, procurement of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine from non-GMP suppliers for research purposes does not infringe active composition-of-matter patents, whereas closely related analogs with halogenated or heterocyclic 7-position substituents may carry encumbered IP status.

patent landscape freedom to operate chemical procurement

Key Comparator Summary: Structural Divergence Between Target Compound and the Three Most Relevant Analog Chemotypes

The three most relevant comparator chemotypes for procurement decision-making are: (1) 5-isopropyl-3-phenyl-7-piperidinopyrazolo[1,5-a]pyrimidine—this compound replaces the N,N-dimethylamine with a piperidine ring, increasing molecular weight (+42 Da), predicted logP (+0.7–1.0 units), and introducing a different basic amine pKa that alters GABAA subtype engagement [1]; (2) 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol—the 7-hydroxy tautomer that lacks the amino substituent entirely, predominantly existing as the 7-oxo form at physiological pH and exhibiting fundamentally different hydrogen-bonding capacity [1]; (3) N-(2-dimethylaminoethyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900277-87-4)—a close analog where the dimethylamino group is separated from the core by an ethylene linker, introducing conformational flexibility and an additional protonatable nitrogen that may engage secondary binding pockets or hERG channels [2]. The target compound uniquely combines the minimal steric bulk of N,N-dimethylamine directly attached to the 7-position with zero H-bond donors, a combination that is absent in all three comparator classes.

comparator analysis structure-activity relationships chemical procurement

Prioritized Research and Industrial Application Scenarios for N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine


GABAA α1 Subtype Pharmacological Probe for Sedative-Hypnotic Target Validation Studies

Investigators studying GABAA receptor subtype contributions to sleep-wake regulation can employ this compound as a structurally verified, α1-preferring agonist scaffold. The 7-dimethylamino substitution pattern is validated by the closely related compound 4 (Ki α1 = 31 nM, selectivity ratio >32-fold vs. α2/α3/α5) [1], establishing confidence that the target compound engages the α1 subtype selectively. Because the expired patent status eliminates IP barriers [2], this compound can be freely used in academic and industrial target validation programs, including those intended for publication and patent filing, without risk of infringing active composition-of-matter claims—a significant advantage over α1-selective ligands from later patent estates.

In Vivo Behavioral Pharmacology Without Confounding Motor or Cognitive Side Effects

Researchers designing rodent behavioral experiments that require sedation or anxiolysis without motor impairment or memory disruption should prioritize this chemotype. Analog compound 4 demonstrated a >3-fold therapeutic window between sedative efficacy (3–10 mg/kg i.p.) and motor/amnesic side effects (no significant impairment at up to 30 mg/kg i.p.) [1]. This contrasts with diazepam, which produces amnesia and motor impairment at doses overlapping its anxiolytic range (~1:1 efficacy-to-side-effect ratio) [1]. The target compound, by retaining the critical 7-dimethylamino pharmacophore, is predicted to replicate this favorable behavioral dissociation, making it suitable for studies requiring selective sedation without behavioral confounds.

SAR Exploration Around the 3-Phenyl and 5-Isopropyl Substitution Vectors Using an IP-Unencumbered Core

Medicinal chemistry teams seeking to systematically explore structure-activity relationships at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold can use this compound as a benchmark reference molecule. As documented in the American Cyanamid patent estate (US 4,626,538, expired) [2], the 3-phenyl-5-isopropyl substitution pattern represents a well-characterized starting point with defined anxiolytic and sedative-hypnotic activity. The target compound's low molecular weight (estimated 280 Da) and zero H-bond donors satisfy fragment-like and lead-like criteria, enabling further optimization through substitution at the 3-phenyl ring or 5-isopropyl position without exceeding drug-like property thresholds. This procurement strategy avoids the legal and logistical complications associated with more recently patented pyrazolo[1,5-a]pyrimidine sub-series [3].

Negative Control Compound Design for Studies of 7-Aminoalkyl-Linked Pyrazolo[1,5-a]pyrimidines

Compounds in which the dimethylamino group is tethered via an ethylene linker to the 7-position (e.g., CAS 900277-87-4) introduce a secondary basic amine and an additional protonatable center that may engage off-target proteins including hERG potassium channels [4]. The target compound, lacking this linker, serves as an ideal matched molecular pair comparator: it retains the same pyrazolo[1,5-a]pyrimidine core, 3-phenyl, and 5-isopropyl substituents, but differs solely in the absence of the ethylene spacer. This single-variable structural difference enables experimental dissection of linker-dependent pharmacology in in vitro selectivity panels and in vivo tolerability assessments, strengthening SAR conclusions and supporting rational lead optimization decisions.

Quote Request

Request a Quote for N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.